Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1259489-90-1; MFCD18325172) is a Boc-protected spirocyclic amine building block with molecular formula C₁₄H₂₅NO₃ and molecular weight 255.35 g/mol. The compound features a rigid [5.5]-spirocyclic core incorporating both oxygen and nitrogen heteroatoms within a saturated framework, resulting in a high fraction of sp³-hybridized carbon atoms (Fsp³).

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 1259489-90-1
Cat. No. B594883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS1259489-90-1
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3
InChIKeyOAPWGOWNVFTFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1259489-90-1): Procurement-Grade Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1259489-90-1; MFCD18325172) is a Boc-protected spirocyclic amine building block with molecular formula C₁₄H₂₅NO₃ and molecular weight 255.35 g/mol . The compound features a rigid [5.5]-spirocyclic core incorporating both oxygen and nitrogen heteroatoms within a saturated framework, resulting in a high fraction of sp³-hybridized carbon atoms (Fsp³) [1]. It is commercially available as a white solid with typical purity specifications of 97% and is stored at 0–8 °C . The Boc-protected amine enables orthogonal deprotection under mild acidic conditions to liberate the free 3-oxa-9-azaspiro[5.5]undecane amine (CAS 311-21-7) for subsequent functionalization in drug discovery programs.

Why tert-Butyl 3-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate Cannot Be Substituted with Generic Linear Amine Building Blocks


Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate occupies a specific architectural niche that generic piperidine, morpholine, or piperazine analogs cannot replicate. The compound's rigid spirocyclic core locks the amine vector into a defined three-dimensional orientation distinct from flexible linear amines, which can adopt multiple conformations and complicate structure-activity relationship interpretation [1]. Published analyses of azaspirocycle-containing drug candidates demonstrate that replacing conventional piperidines or morpholines with spirocyclic frameworks consistently yields quantifiable improvements in solubility, reduced lipophilicity, and enhanced metabolic stability—properties directly attributable to the increased Fsp³ and conformational constraint of the spirocyclic architecture [1]. Additionally, the compound's Boc protecting group provides controlled, orthogonal amine deprotection capability that unsubstituted spirocyclic amines lack, enabling precise synthetic sequencing in complex molecule construction .

Tert-butyl 3-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Spirocyclic Core Confers Quantifiable Physicochemical Advantages Over Linear Amine Counterparts

Azaspirocycle-containing drug candidates demonstrate higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their six-membered ring piperazine, piperidine, morpholine, or thiomorpholine counterparts [1]. The 3-oxa-9-azaspiro[5.5]undecane scaffold introduces both conformational rigidity (rotatable bond count = 0 for the unprotected core) and a defined vector for amine substitution that is distinct from the flexible piperidine/morpholine pharmacophores commonly employed in medicinal chemistry programs [2]. Replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.3]heptane moiety in a polyketide synthase 13 (Pks13) inhibitor resulted in reduced hERG channel activity, lower lipophilicity, and lower basicity while maintaining target potency [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Boc-Protected Form Enables Orthogonal Synthetic Manipulation Relative to Unprotected 3-Oxa-9-Azaspiro[5.5]Undecane

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate provides a Boc-protected amine that is stable under basic, nucleophilic, and reductive conditions but undergoes quantitative deprotection under mild acidic conditions (trifluoroacetic acid in dichloromethane, 3.0 h reaction time) to yield the free 3-oxa-9-azaspiro[5.5]undecane amine [1]. In contrast, the unprotected 3-oxa-9-azaspiro[5.5]undecane (CAS 311-21-7) cannot be employed in synthetic sequences requiring amine protection without additional derivatization steps. The Boc group additionally modulates physicochemical properties: predicted ACD/LogP of the Boc-protected form is 1.64 (versus XLogP3-AA of 0.7 for the unprotected amine), and predicted polar surface area is 39 Ų (versus 21.3 Ų for the unprotected amine), reflecting altered solubility and membrane permeability characteristics that may be advantageous in specific reaction contexts [2].

Organic Synthesis Building Block Strategy Protecting Group Chemistry

Precedented Utility in PD-1/PD-L1 Inhibitor Drug Discovery Programs

The 3-oxa-9-azaspiro[5.5]undecane scaffold, derived from deprotection of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, has been explicitly employed as a synthetic intermediate in patent literature describing PD-1/PD-L1 small molecule inhibitors for pharmaceutical applications [1]. The spirocyclic amine serves as a key structural element in the construction of compounds targeting the PD-1/PD-L1 immune checkpoint axis, an area of intense drug discovery investment. This precedent establishes the scaffold's relevance to high-priority therapeutic programs and provides a validated synthetic path for incorporation into lead series.

Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitor

Verified Commercial Purity and Reproducible Procurement Specifications

Commercially available tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is supplied with a verified purity specification of 97% as a white solid, with storage conditions defined at 0–8 °C and room temperature shipping stability . Fluorochem provides the compound with standardized hazard classification (GHS07; H302, H315, H319, H335) and precautionary handling guidance, ensuring regulatory compliance and safe laboratory use . The compound carries MDL number MFCD18325172, enabling precise cross-vendor identification and procurement consistency . For comparison, the unprotected 3-oxa-9-azaspiro[5.5]undecane (CAS 311-21-7) lacks a standardized MDL identifier and exhibits less consistent commercial availability and purity documentation across vendors.

Quality Control Building Block Procurement Reproducibility

Procurement-Guided Application Scenarios for Tert-butyl 3-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate


Lead Optimization Requiring Improved Physicochemical Properties Over Piperidine/Morpholine Pharmacophores

When a medicinal chemistry program identifies potency with a piperidine- or morpholine-containing lead but encounters poor solubility, high lipophilicity, or inadequate metabolic stability, tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate offers a direct spirocyclic replacement strategy. Class-level evidence indicates that substituting linear six-membered amines with azaspiro[5.5] scaffolds consistently improves solubility and reduces lipophilicity while maintaining target engagement [1]. The Boc-protected building block integrates seamlessly into parallel synthesis workflows, enabling rapid SAR exploration of substitution vectors on the rigid spirocyclic framework.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

Programs requiring temporary amine protection during complex synthetic sequences benefit from procurement of the Boc-protected form rather than the unprotected amine. The tert-butyl carbamate group is stable to nucleophiles, bases, and mild reducing agents but undergoes quantitative acidic deprotection (TFA/DCM) to liberate the free amine for downstream functionalization [1]. The 0.94-unit higher LogP of the Boc-protected form (1.64 versus 0.7 for the free amine) may also facilitate chromatographic purification in specific solvent systems .

Immuno-Oncology Drug Discovery Targeting PD-1/PD-L1 Axis

Research teams developing small molecule PD-1/PD-L1 inhibitors can incorporate this spirocyclic building block with confidence given its documented precedent in patent literature for this therapeutic class [1]. The 3-oxa-9-azaspiro[5.5]undecane scaffold provides a conformationally constrained amine vector distinct from the linear amines prevalent in early-stage immuno-oncology leads, potentially offering novel intellectual property positions.

Fragment-Based Drug Discovery Requiring High Fsp³ Building Blocks

Fragment-based screening programs increasingly prioritize building blocks with high Fsp³ (>0.45) to enhance clinical success rates. With an Fsp³ of 0.57 and zero rotatable bonds in the core scaffold (unprotected form), tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate meets or exceeds Fsp³ benchmarks for fragment libraries [1]. The compound's defined stereoelectronic properties (ACD/LogP = 1.64; PSA = 39 Ų) position it within favorable property space for CNS and oral drug discovery .

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